molecular formula C13H22O5 B14622122 Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester CAS No. 58349-52-3

Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester

Cat. No.: B14622122
CAS No.: 58349-52-3
M. Wt: 258.31 g/mol
InChI Key: CQGQGPWZIAWAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is a chemical compound with the molecular formula C13H22O5 . It is known for its unique structure, which includes ester functional groups and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester involves its reactivity with various nucleophiles and electrophiles. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The aldehyde group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, diethyl ester: Lacks the aldehyde group, making it less reactive in certain reactions.

    Propanedioic acid, ethyl(1-methyl-2-oxopropyl)-, diethyl ester: Has a different substitution pattern, affecting its reactivity and applications.

Uniqueness

Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is unique due to the presence of both ester and aldehyde functional groups, which provide a wide range of reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

58349-52-3

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-ethyl-2-(4-oxobutan-2-yl)propanedioate

InChI

InChI=1S/C13H22O5/c1-5-13(10(4)8-9-14,11(15)17-6-2)12(16)18-7-3/h9-10H,5-8H2,1-4H3

InChI Key

CQGQGPWZIAWAHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC=O)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.